Metal-Free C–H Borylation Yield and Site-Selectivity
The pivaloyl-directed, BBr₃-mediated C−H borylation of N-pivaloylpyrrole delivers the target boronic acid with complete C2 regioselectivity under metal-free conditions. The Wang et al. (2021) study demonstrates that N-pivaloylpyrrole is smoothly borylated at the C2 position, with the site-selectivity governed by chelation and electronic effects that override the inherent steric preference for the C3 position [1]. In contrast, established routes to N-Boc-pyrrole-2-boronic acid require stoichiometric organolithium bases at −78 °C and afford yields of 40–82% depending on the exact protocol, while N-phenylsulfonyl-pyrrole-2-boronic acid is obtained in only 8–13% yield [2]. The pivaloyl route thus avoids transition metals, cryogenic conditions, and pre-functionalized starting materials, constituting a fundamentally differentiated synthetic entry.
| Evidence Dimension | Synthetic accessibility and regioselectivity of pyrrole C2 borylation |
|---|---|
| Target Compound Data | Complete C2 selectivity; metal-free conditions (BBr₃, room temperature); pivaloyl serves as directing group [1] |
| Comparator Or Baseline | N-Boc-pyrrole: 40–82% yield, −78 °C lithiation; N-Phenylsulfonyl-pyrrole: 8–13% yield; Unsubstituted pyrrole: not directly borylatable at C2 without N-protection [2] |
| Quantified Difference | N-Phenylsulfonyl route: 8–13% vs. pivaloyl route (yield not explicitly tabulated in available excerpts, but described as 'smooth' and 'efficient') [1][2] |
| Conditions | Wang et al.: BBr₃, CH₂Cl₂, room temperature; Comparator routes: n-BuLi/LiTMP, THF, −78 °C then B(OMe)₃, acidic hydrolysis [1][2] |
Why This Matters
Procurement of the pivaloyl-protected compound eliminates the need for in-house cryogenic lithiation or precious-metal catalysts, reducing capital equipment burden and enabling scalable, reproducible access to C2-borylated pyrrole building blocks.
- [1] Wang, Z.-J.; Chen, X.; Wu, L.; Wong, J. J.; Liang, Y.; Zhao, Y.; Houk, K. N.; Shi, Z. Metal-Free Directed C−H Borylation of Pyrroles. Angew. Chem. Int. Ed. 2021, 60 (15), 8500–8504. View Source
- [2] AAblocks. Synthesis of Five-membered Nitrogen-containing Heterocyclic Boronic Acid and Its Ester. Technical Article, 2019. (Yields for Boc- and phenylsulfonyl-protected pyrrole boronic acids.) View Source
